molecular formula C13H14O3 B1383604 3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid CAS No. 1417500-56-1

3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid

Cat. No. B1383604
M. Wt: 218.25 g/mol
InChI Key: WFIMXWPIUNGYOT-UHFFFAOYSA-N
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Description

“3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid” is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.25 . It is used in various chemical reactions and has a CAS number of 1417500-56-1 .


Molecular Structure Analysis

The molecular structure of “3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid” consists of 13 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . Unfortunately, the specific structure diagram is not provided in the searched resources.


Physical And Chemical Properties Analysis

The boiling point of “3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid” is predicted to be 360.5±34.0 °C, and its density is predicted to be 1.15±0.1 g/cm3 . The pKa value is predicted to be 2.98±0.10 .

Scientific Research Applications

Chemical Synthesis and Material Science

3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid and its derivatives have been utilized in various chemical syntheses and material science applications. For instance, the stereocontrolled synthesis of specific dipeptide isosteres from phenylalanine showcases the utility of tert-butoxy phenyl compounds in complex organic synthesis, providing a practical and stereocontrolled method for producing hydroxyethylene dipeptide isosteres, which are valuable in peptide and medicinal chemistry (Nadin et al., 2001). Similarly, silver-catalyzed π-cyclizations of tert-butyl 3-oxopent-4-ynoates highlight the role of tert-butoxy compounds in controlling ring sizes during chemical synthesis, demonstrating their significance in organic synthesis for creating complex molecules with precision (Hermann & Brückner, 2018).

Antioxidant Development

The synthesis of new intermolecular complex antioxidants utilizing tert-butyl derivatives, including the design of compounds with enhanced oxidative stability, showcases the application of these compounds in developing new materials with potential antioxidant properties. This research indicates the potential for using tert-butoxy derivatives in creating novel antioxidants for use in various industries, such as plastics and pharmaceuticals, to enhance the oxidative stability and longevity of materials (Lijuan, 2008).

Solar Cell Enhancement

The exploration of isonicotinate derivatives, including those derived from tert-butyl compounds, in dye-sensitized solar cells reveals the impact of such additives on improving the photovoltaic performance. These studies contribute to the understanding of how specific chemical modifications can influence the efficiency and stability of solar cells, indicating a promising avenue for the development of more efficient renewable energy technologies (Bagheri & Dehghani, 2015).

Polymer Science

In polymer science, the use of tert-butyl derivatives in the synthesis of novel polymers and the modification of existing materials has been demonstrated. For example, the development of polyolefin elastomer grafted with unsaturated hindered phenol esters, derived from tert-butyl compounds, showcases the application in creating materials with enhanced antioxidant behavior. Such research underscores the versatility of tert-butoxy compounds in polymer science, offering new ways to improve the thermal stability and durability of polymeric materials (Manteghi et al., 2016).

properties

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-13(2,3)16-11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIMXWPIUNGYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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